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molecular formula C15H17N3O4S B8807464 propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B8807464
M. Wt: 335.4 g/mol
InChI Key: WPWCZDIAJOUDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855301

Procedure details

Sodium methoxide in methanol (1.6 ml, 7.5 mmol, 2 eq) was added to a solution of isomer B [described in Example 20, part B] of 1,2,3,4-tetrahydro-6-methyl-4-(3-nitrophenyl)-2-thioxo-3,5-pyrimidinecarboxylic acid, 5-(1-methylethyl)ester, 3-[(S)-5-methoxycarbonyl)-3-pyrrolidinyl]ester (2.04 g, 3.7 mmol) in methanol (18 ml). The reaction was allowed to stir at room temperature. After 16 hours, the pH was adjusted to 2 with ethereal hydrochloric acid and the mixture was cooled to 0° C. for six hours. The resulting solid was collected by filtration. Three further crops were collected from the mother liquors, which when combined afforded 1.12 g (89%). [α]D =+85° (c=0.5, dimethylsulfoxide).
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2,3,4-tetrahydro-6-methyl-4-(3-nitrophenyl)-2-thioxo-3,5-pyrimidinecarboxylic acid, 5-(1-methylethyl)ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CN(C)C([N:8]1[CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)[C:12]([C:23]([O:25][CH:26]([CH3:28])[CH3:27])=[O:24])=[C:11]([CH3:29])[NH:10][C:9]1=O)=O.Cl.C[S:34](C)=O>CO>[CH3:29][C:11]1[NH:10][C:9](=[S:34])[NH:8][CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)[C:12]=1[C:23]([O:25][CH:26]([CH3:28])[CH3:27])=[O:24] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
1,2,3,4-tetrahydro-6-methyl-4-(3-nitrophenyl)-2-thioxo-3,5-pyrimidinecarboxylic acid, 5-(1-methylethyl)ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)N1C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)C)C)=O)C
Name
ester
Quantity
2.04 g
Type
reactant
Smiles
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Name
Quantity
1.6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C. for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Three further crops were collected from the mother liquors, which when
CUSTOM
Type
CUSTOM
Details
combined afforded 1.12 g (89%)

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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